molecular formula C15H19N3O3S2 B2799293 4-[butyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide CAS No. 683761-25-3

4-[butyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2799293
CAS No.: 683761-25-3
M. Wt: 353.46
InChI Key: LFOLMVBCLYKPTQ-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiazole ring and the benzamide moiety suggests potential biological activity, making it a compound of interest in pharmaceutical research.

Mechanism of Action

Target of Action

It is classified as a sulfonamide , a group of compounds known for their antibacterial properties. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria .

Mode of Action

While the specific interaction of this compound with its targets is not detailed in the available resources, we can infer from the general mode of action of sulfonamides. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase. They competitively inhibit this enzyme, preventing the synthesis of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial growth and replication.

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria. By inhibiting dihydropteroate synthase, it prevents the conversion of PABA to dihydrofolic acid. This disruption starves the bacteria of folic acid, a vital cofactor for the synthesis of nucleic acids and amino acids, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides generally have good oral absorption, wide distribution in the body, are metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, the compound deprives bacteria of essential components for their metabolic processes, leading to their eventual death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine (N-butyl-N-methylamine) with a sulfonyl chloride derivative.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

Uniqueness

4-[butyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of the thiazole ring and the sulfonamide group, which may confer distinct biological properties compared to other sulfonamides.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-3-4-10-18(2)23(20,21)13-7-5-12(6-8-13)14(19)17-15-16-9-11-22-15/h5-9,11H,3-4,10H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOLMVBCLYKPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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